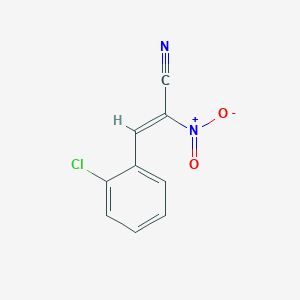
Ethanone,1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often found in both natural products and synthetic pharmaceutical agents . The structure of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine includes a tetrahydropyridine ring with acetyl and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods: Industrial production of tetrahydropyridine derivatives often employs ring-closing olefin metathesis to establish the tetrahydropyridine ring system . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can undergo electrocyclization via resonance stabilization, followed by reduction through acid/borohydride stimulation . This process affects various biological pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma and flavor properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Studied for its neurotoxic effects and use in Parkinson’s disease research.
(–)-Mitragynine: A naturally occurring tetrahydropyridine with analgesic properties.
Uniqueness: 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is unique due to its specific acetyl and methyl substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry make it a valuable compound.
Properties
CAS No. |
19942-30-4 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3 |
InChI Key |
ALIKSNZBMFSXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1)C(=O)C |
Canonical SMILES |
CC1=C(CCCN1)C(=O)C |
Synonyms |
Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
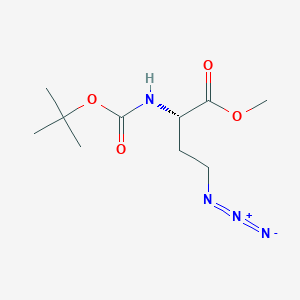
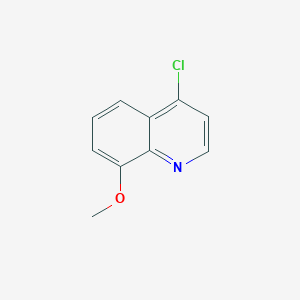

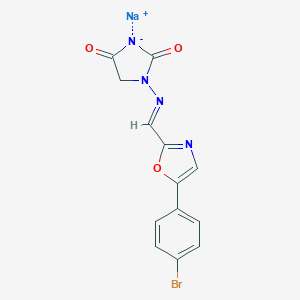
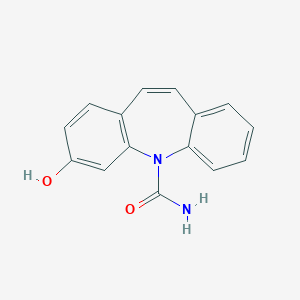

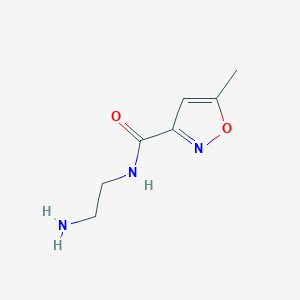
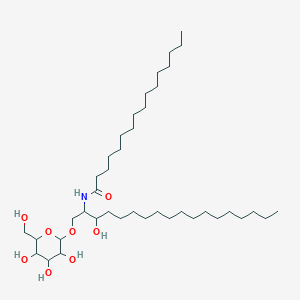
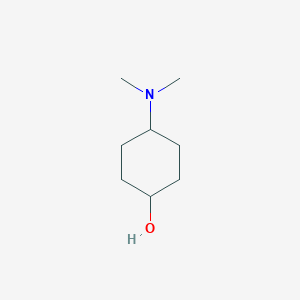

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
